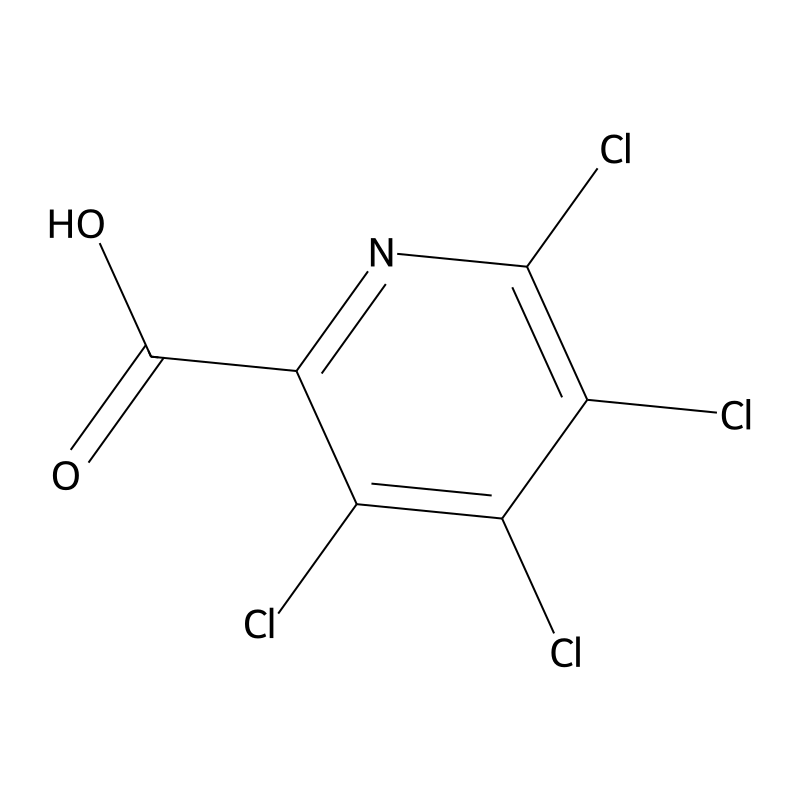

3,4,5,6-Tetrachloropyridine-2-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

3,4,5,6-Tetrachloropyridine-2-carboxylic acid is a chlorinated derivative of pyridine and serves as an important raw material and intermediate in organic synthesis. Its molecular formula is C6HCl4NO2, and it has a molecular weight of approximately 260.89 g/mol. This compound is characterized by four chlorine atoms attached to the pyridine ring, significantly influencing its chemical properties and reactivity. It is soluble in dimethyl sulfoxide and methanol but insoluble in water .

Organic Synthesis:

3,4,5,6-Tetrachloropyridine-2-carboxylic acid (TCPA) serves as a valuable building block in organic synthesis due to its unique structure and reactivity. Its presence of a carboxylic acid group (-COOH) allows for further functionalization through various chemical reactions such as esterification, amidation, and decarboxylation. Additionally, the four chlorine atoms (-Cl) on the pyridine ring enhance its electrophilic character, making it susceptible to nucleophilic substitution reactions for the introduction of diverse functional groups. These versatile properties make TCPA a crucial intermediate in the synthesis of various complex molecules, including:

- Pharmaceuticals: TCPA has been explored as a potential precursor for the development of novel antimicrobial agents and anticancer drugs. Studies have shown its potential to inhibit the growth of various bacterial and fungal strains []. Additionally, research suggests its potential for modulating cell signaling pathways involved in cancer progression [].

- Agrochemicals: TCPA has been investigated as a potential herbicide, with studies demonstrating its ability to inhibit the growth of certain weeds.

- Functional Materials: The unique properties of TCPA have also been explored in the development of functional materials such as dyes, pigments, and liquid crystals.

- Esterification: Reacts with alcohols to form esters under acidic conditions.

- Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines or thiols.

- Decarboxylation: Under specific conditions, it may undergo decarboxylation to yield chlorinated pyridines .

Several methods exist for synthesizing 3,4,5,6-tetrachloropyridine-2-carboxylic acid:

- Chlorination of Pyridine Derivatives: Starting from 2-pyridinecarboxylic acid, chlorination can be achieved using chlorine gas or chlorinating agents.

- Multi-step Synthesis: Involves the formation of intermediate compounds that are subsequently chlorinated and carboxylated.

- Electrophilic Aromatic Substitution: Utilizing strong electrophiles to introduce chlorine atoms onto the pyridine ring .

3,4,5,6-Tetrachloropyridine-2-carboxylic acid finds applications in various fields:

- Organic Synthesis: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

- Dyes and Pigments: Acts as a precursor for certain dyes due to its unique structure.

- Research: Utilized in laboratory settings for studying reactions involving chlorinated compounds .

Several compounds share structural similarities with 3,4,5,6-tetrachloropyridine-2-carboxylic acid:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3-Chloropyridine-2-carboxylic acid | C6H4ClNO2 | Fewer chlorine substituents; less reactive |

| 2,4-Dichloropyridine-3-carboxylic acid | C6H4Cl2NO2 | Different substitution pattern; used as herbicide |

| 3,5-Dichloro-2-pyridinecarboxylic acid | C6H4Cl2NO2 | Similar reactivity; potential applications in agriculture |

3,4,5,6-Tetrachloropyridine-2-carboxylic acid is unique due to its tetra-chlorinated structure which enhances its reactivity compared to these similar compounds. The presence of four chlorine atoms allows for diverse chemical transformations and biological interactions not seen in less substituted derivatives .

XLogP3

UNII

GHS Hazard Statements

H302+H312 (71.63%): Harmful if swallowed or in contact with skin [Warning Acute toxicity, oral;

acute toxicity, dermal];

H302 (71.63%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (71.63%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (71.63%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H319 (28.37%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (28.37%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant